![molecular formula C30H46NO7P B1241978 L-Proline, 4-cyclohexyl-1-[2-[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetyl]-, (4S)-](/img/structure/B1241978.png)
L-Proline, 4-cyclohexyl-1-[2-[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetyl]-, (4S)-
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Overview
Description
Fosinopril is a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As an ester prodrug, fosinopril is hydrolysed by esterases to its active metabolite fosinoprilat. Fosinoprilat specifically and competitively inhibits angiotensin-converting enzyme thereby decreasing the formation of the potent vasoconstrictor angiotensin II, resulting in diminished vasopressor activity. In addition, angiotensin II-mediated aldosterone secretion by adrenal cortex is decreased, which results in a decrease of sodium retention and an increase in water outflow.
Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor used in the therapy of hypertension and heart failure. Fosinopril is associated with a low rate of transient serum aminotransferase elevations during therapy and has been linked to rare instances of acute liver injury.
A phosphinic acid-containing angiotensin-converting enzyme inhibitor that is effective in the treatment of hypertension. It is a prodrug that is converted to its active metabolite fosinoprilat.
Scientific Research Applications
Synthesis and Catalysis
L-Proline derivatives are utilized in the synthesis of complex organic molecules and as catalysts in various organic reactions. For instance, L-Proline and its derivatives have been applied in the synthesis of glycosidase inhibitors, showcasing their potential in the development of biologically active compounds (Boutefnouchet et al., 2007). Furthermore, advances in proline-based organocatalysts highlight their efficiency and stereoselectivity in catalytic reactions, such as the aldol reaction, which is crucial in organic synthesis (Giacalone et al., 2010).
Heterogeneous Catalysis
L-Proline derivatives supported on zirconium phosphates have shown significant potential as heterogeneous organocatalysts. These catalysts have been effective in asymmetric aldol additions, achieving high diastereoselectivity and enantiomeric excess, which are essential for producing chiral molecules (Calogero et al., 2011). The development of such catalysts is vital for sustainable and environmentally friendly chemical synthesis.
Organocatalysis
The role of L-Proline derivatives in organocatalysis extends to various reactions beyond the aldol addition. For example, they have been utilized in the synthesis of (2E)-3-Dimethylamino-2-propen-1-ones, demonstrating the versatility and efficiency of proline-based organocatalysts in promoting a range of chemical transformations (Kumar et al., 2012).
Biologically Active Compounds
The synthesis and study of L-Proline derivatives also contribute to the discovery and development of biologically active compounds. For instance, butyrolactones and diketopiperazines derived from proline have shown inhibition effects on dengue virus replication, indicating the potential of proline derivatives in antiviral research (Lin et al., 2016).
Metabolism and Applications
The metabolism and applications of L-Proline analogues, including their role in protein folding and structure, have been explored, highlighting their importance in cellular metabolism and potential industrial applications (Bach & Takagi, 2013).
properties
Product Name |
L-Proline, 4-cyclohexyl-1-[2-[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetyl]-, (4S)- |
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Molecular Formula |
C30H46NO7P |
Molecular Weight |
563.7 g/mol |
IUPAC Name |
(2S,4R)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C30H46NO7P/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35)/t25-,26-,30?,39?/m0/s1 |
InChI Key |
BIDNLKIUORFRQP-VOARXEPJSA-N |
Isomeric SMILES |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2C[C@H](C[C@H]2C(=O)O)C3CCCCC3 |
Canonical SMILES |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)O)C3CCCCC3 |
synonyms |
Dynacil Fosenopril Fosinil Fosinopril Fosinopril Sodium Fosinopril, (1(S*(R*)),2 alpha,4 alpha)-(D-Pro)-Isomer Fosinopril, (1(S*(R*)),2 alpha,4 beta)-Isomer Fosinopril, (1(S*(S*)),2 alpha,4 beta)-Isomer Fosinorm Fositens Fozitec Hiperlex Monopril Newace Sodium, Fosinopril SQ 28,555 SQ 28555 SQ-28,555 SQ-28555 SQ28,555 SQ28555 Staril Tenso Stop Tensocardil |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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